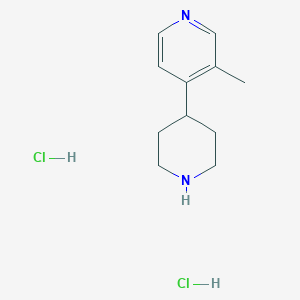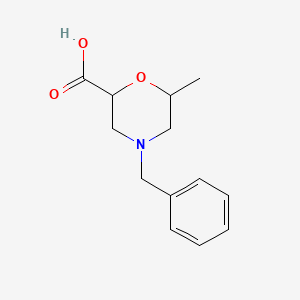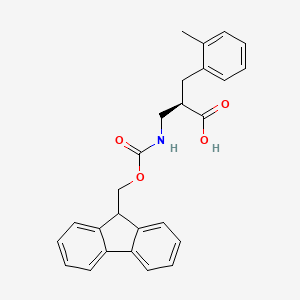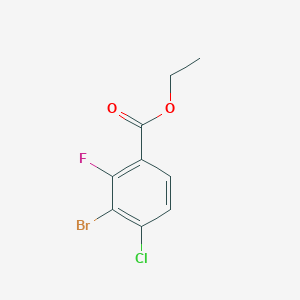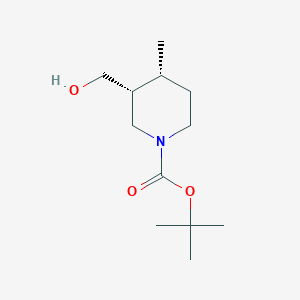
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and cis-3-(hydroxymethyl)-4-methylpiperidine under specific reaction conditions, such as the presence of a base like sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Tert-butyl cis-3-(carboxymethyl)-4-methylpiperidine-1-carboxylate.
Reduction: this compound.
Substitution: Tert-butyl cis-3-(chloromethyl)-4-methylpiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The piperidine ring structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cis-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a five-membered ring.
Tert-butyl cis-3-(hydroxymethyl)cyclobutylcarbamate: Contains a cyclobutane ring instead of a piperidine ring.
Uniqueness
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to its six-membered piperidine ring, which provides different steric and electronic properties compared to its five-membered or cyclobutane counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
FXPSXNXVXKMODU-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)
![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)







